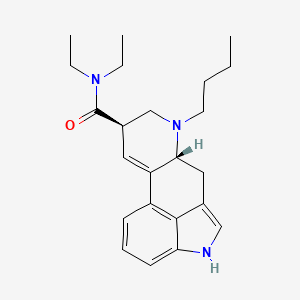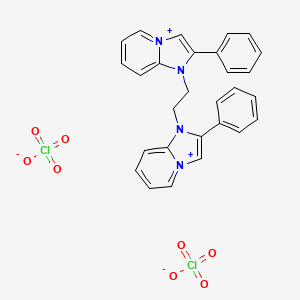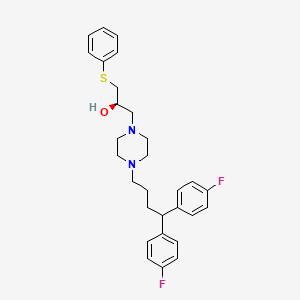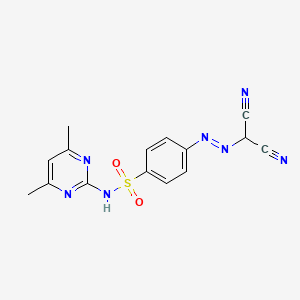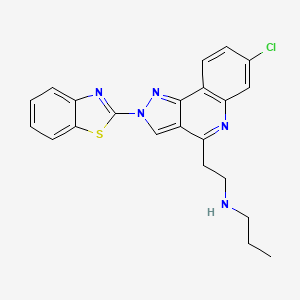
2H-Pyrazolo(4,3-c)quinoline-4-ethanamine, 2-(2-benzothiazolyl)-7-chloro-N-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2H-Pyrazolo(4,3-c)quinoline-4-ethanamine, 2-(2-benzothiazolyl)-7-chloro-N-propyl-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Pyrazolo(4,3-c)quinoline-4-ethanamine, 2-(2-benzothiazolyl)-7-chloro-N-propyl-” typically involves multi-step organic reactions The process may start with the formation of the pyrazoloquinoline core through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or sulfur atoms.
Reduction: Reduction reactions could target the double bonds or aromatic rings within the structure.
Substitution: Substitution reactions, especially nucleophilic or electrophilic substitutions, could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Its structure suggests potential interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including as potential drugs for treating various diseases.
Industry
Industrially, the compound might be used in the development of new materials, dyes, or as a precursor for other valuable chemicals.
Wirkmechanismus
The mechanism of action of “2H-Pyrazolo(4,3-c)quinoline-4-ethanamine, 2-(2-benzothiazolyl)-7-chloro-N-propyl-” would depend on its specific biological target. It could interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The chloro and benzothiazolyl groups might enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyrazolo(4,3-c)quinoline-4-ethanamine: Lacks the benzothiazolyl and chloro substituents.
2-(2-Benzothiazolyl)-7-chloroquinoline: Lacks the pyrazolo and ethanamine components.
Uniqueness
The unique combination of the pyrazoloquinoline core with the benzothiazolyl, chloro, and ethanamine groups likely imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
177406-35-8 |
|---|---|
Molekularformel |
C22H20ClN5S |
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
N-[2-[2-(1,3-benzothiazol-2-yl)-7-chloropyrazolo[4,3-c]quinolin-4-yl]ethyl]propan-1-amine |
InChI |
InChI=1S/C22H20ClN5S/c1-2-10-24-11-9-17-16-13-28(22-26-18-5-3-4-6-20(18)29-22)27-21(16)15-8-7-14(23)12-19(15)25-17/h3-8,12-13,24H,2,9-11H2,1H3 |
InChI-Schlüssel |
RKZDGJSIPXTMSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCCC1=NC2=C(C=CC(=C2)Cl)C3=NN(C=C13)C4=NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
